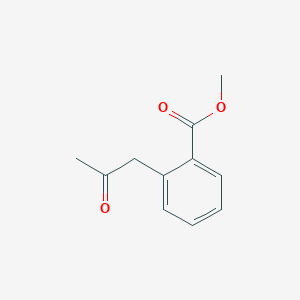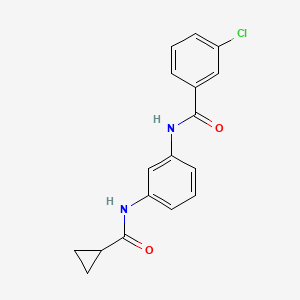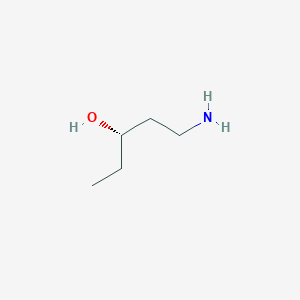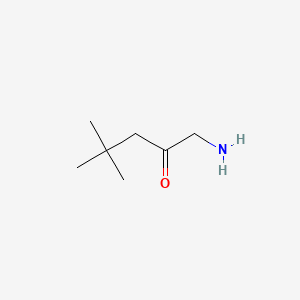
1-Amino-4,4-dimethylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H15NO It is a derivative of pentanone, featuring an amino group and two methyl groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-4,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-Amino-4,4-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-4,4-dimethylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-methylpentan-2-one
- 1-Amino-4,4-dimethylhexan-2-one
- 1-Amino-3,3-dimethylbutan-2-one
Uniqueness
1-Amino-4,4-dimethylpentan-2-one is unique due to its specific structural features, such as the presence of two methyl groups at the fourth carbon position. This structural arrangement imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-amino-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)4-6(9)5-8/h4-5,8H2,1-3H3 |
Clave InChI |
NVJRFHADQJDXOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


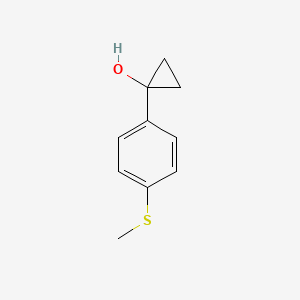
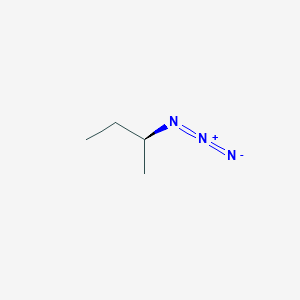
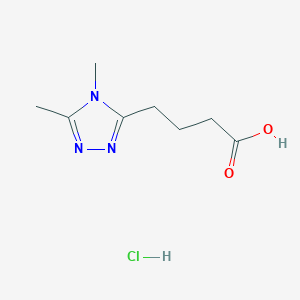
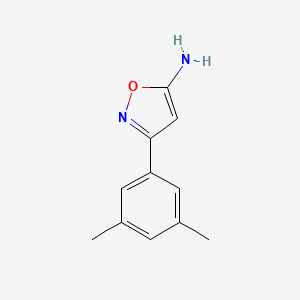
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

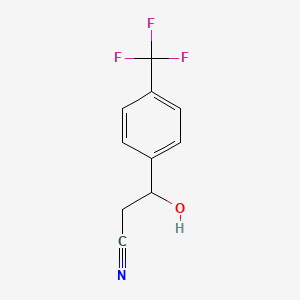
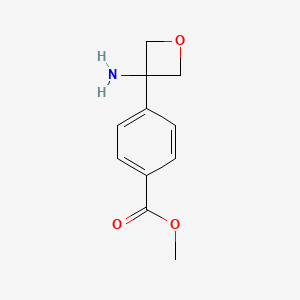

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)
